3-Hydroxy-3-(4-(methoxymethyl)phenyl)propanenitrile
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Overview
Description
3-Hydroxy-3-(4-(methoxymethyl)phenyl)propanenitrile is an organic compound with the molecular formula C11H13NO2 It is characterized by a hydroxy group, a methoxymethyl-substituted phenyl ring, and a nitrile group attached to a propanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(4-(methoxymethyl)phenyl)propanenitrile typically involves the reaction of 4-(methoxymethyl)benzaldehyde with a suitable nitrile source under basic conditions. One common method is the use of sodium cyanide (NaCN) in the presence of a base such as sodium hydroxide (NaOH) to facilitate the nucleophilic addition of the nitrile group to the aldehyde. The reaction is usually carried out in an aqueous or alcoholic solvent at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(4-(methoxymethyl)phenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: 3-Oxo-3-(4-(methoxymethyl)phenyl)propanenitrile.
Reduction: 3-Hydroxy-3-(4-(methoxymethyl)phenyl)propanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-3-(4-(methoxymethyl)phenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(4-(methoxymethyl)phenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-3-(4-methylphenyl)propanenitrile
- 3-Hydroxy-3-(4-hydroxyphenyl)propanenitrile
- 3-Hydroxy-3-(4-methoxyphenyl)propanenitrile
Uniqueness
3-Hydroxy-3-(4-(methoxymethyl)phenyl)propanenitrile is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-hydroxy-3-[4-(methoxymethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C11H13NO2/c1-14-8-9-2-4-10(5-3-9)11(13)6-7-12/h2-5,11,13H,6,8H2,1H3 |
InChI Key |
NHMYSELIEHDRBO-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(C=C1)C(CC#N)O |
Origin of Product |
United States |
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